

Technical Characterization and Application Guide: Cyclohexyl Carbamate (CAS 1124-54-5)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1,4-Bis(1-phenylethenyl)benzene
CAS No.:	1605-19-2
Cat. No.:	B8662295

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Executive Summary

Cyclohexyl carbamate (CAS 1124-54-5) represents a fundamental structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of muscle relaxants, sedatives, and as a model system for lipophilic carbamate linkers in prodrug design. Unlike its ester analogs, the carbamate moiety confers enhanced metabolic stability against plasma esterases, a property that drug developers leverage to improve the oral bioavailability of hydroxyl-bearing pharmacophores.

This guide provides a rigorous technical characterization of CAS 1124-54-5, moving beyond basic data to offer validated synthesis protocols, detailed spectroscopic interpretation, and mechanistic insights into its utility in drug delivery systems.

Physicochemical Profile

The following data aggregates experimental values from standard industrial certificates of analysis (CoA) and peer-reviewed literature.

Property	Value	Unit	Method/Notes
Chemical Name	Cyclohexyl carbamate	-	IUPAC
Molecular Formula	C H NO	-	-
Molecular Weight	143.19	g/mol	-
Appearance	White crystalline powder	-	Visual
Melting Point	108 – 110	°C	Capillary method [1]
Boiling Point	258.7 (Predicted)	°C	@ 760 mmHg
Solubility	Soluble in EtOH, DMSO, CHCl ₃	-	Poor water solubility
LogP	1.68	-	Predicted (Octanol/Water)
pKa	~13.5	-	Amide proton (Predicted)

Synthesis and Production Protocols

To ensure reproducibility and scalability, two distinct synthesis routes are detailed below: a standard laboratory-scale method using chloroformates and a "green chemistry" approach utilizing urea.

Method A: The Chloroformate Route (Standard Lab Scale)

Rationale: This method offers high yields and mild conditions, ideal for small-scale derivatization where isolation of the intermediate is not required.

Reagents:

- Cyclohexanol (1.0 eq)
- Phosgene or Triphosgene (0.35 eq) [Handle with extreme caution]
- Ammonium hydroxide (excess)
- Dichloromethane (DCM) (Solvent)[1]
- Triethylamine (Et
N) (1.1 eq)

Protocol:

- Activation: Dissolve cyclohexanol (10 mmol) and Et
N (11 mmol) in anhydrous DCM (20 mL) at 0°C under N
.
- Acylation: Dropwise add a solution of triphosgene (3.5 mmol) in DCM. Stir for 1 hour to generate cyclohexyl chloroformate in situ.
- Amidation: Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide (30 mL) vigorously at 0°C.
- Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash with 1N HCl (2x), saturated NaHCO₃, and brine.
- Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:4) to yield white needles.[2]

Method B: The Urea Alcoholysis Route (Green Chemistry)

Rationale: This method avoids toxic phosgene derivatives and chlorinated solvents, making it suitable for larger-scale production where atom economy is prioritized.

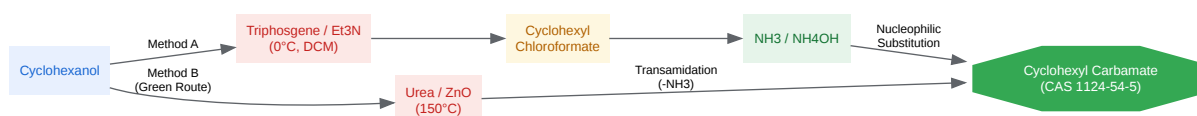
Reagents:

- Cyclohexanol (excess, acts as solvent)
- Urea (1.0 eq)
- Catalyst: Zinc Oxide (ZnO) or Dibutyltin dilaurate (DBTDL) (1 mol%)

Protocol:

- Setup: Combine urea (50 mmol), cyclohexanol (150 mmol), and ZnO (0.5 mmol) in a round-bottom flask equipped with a reflux condenser.
- Reaction: Heat to 140-150°C for 4-6 hours. The reaction is driven by the evolution of ammonia gas.
- Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7) until urea is consumed.
- Isolation: Cool the mixture. Filter off the solid catalyst.[1]
- Purification: Distill off excess cyclohexanol under reduced pressure. The residue is recrystallized from ethanol to yield the product.[2]

Synthesis Workflow Visualization



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Figure 1: Comparative synthetic pathways for Cyclohexyl Carbamate showing the Phosgene-mediated route (Method A) and the catalytic Urea route (Method B).

Spectroscopic Characterization

Accurate identification requires analysis of the carbamate functionality (

) attached to the cyclohexane ring.

Nuclear Magnetic Resonance (NMR)

Data referenced in CDCl

at 400 MHz.[3]

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
H	4.65	Broad Singlet	2H	-NH	Exchangeable protons; broadness indicates quadrupole relaxation of N.
H	4.58	Multiplet (tt)	1H	CH-O	Deshielded by the electronegative oxygen of the carbamate.
H	1.80 - 1.95	Multiplet	2H	Cyclohexyl C2/C6 (eq)	Rigid chair conformation differentiation.
H	1.20 - 1.60	Multiplet	8H	Cyclohexyl Bulk	Remaining ring protons.
C	156.8	Singlet	1C	C=O	Characteristic carbamate carbonyl shift (distinct from esters ~170).
C	73.2	Singlet	1C	CH-O	Methine carbon attached to oxygen.

Infrared Spectroscopy (FT-IR)

Key diagnostic bands (KBr pellet):

- 3420, 3250 cm
: N-H stretch (Asymmetric/Symmetric doublet, characteristic of primary amides/carbamates).
- 1695 cm
: C=O stretch (Carbamate carbonyl, typically lower frequency than esters due to resonance donation from Nitrogen).
- 1040 cm
: C-O-C stretch.

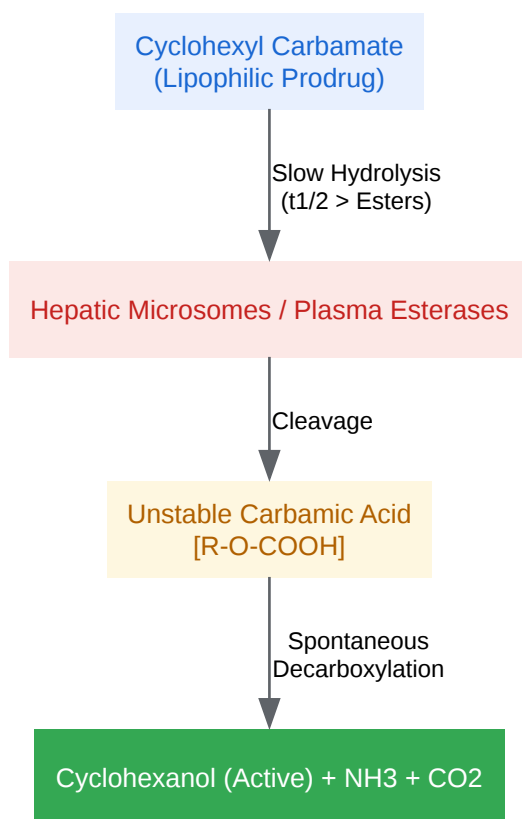
Mechanistic & Pharmacological Utility

Metabolic Stability

In drug development, the carbamate group in CAS 1124-54-5 serves as a "bio-isostere" for esters. While esters are rapidly hydrolyzed by plasma esterases, carbamates possess a resonance-stabilized nitrogen lone pair that reduces the electrophilicity of the carbonyl carbon, significantly slowing enzymatic hydrolysis.

Application: This molecule is often used to cap hydroxyl groups on pharmacophores to increase lipophilicity (LogP 1.68) for blood-brain barrier (BBB) penetration, after which slow hydrolysis releases the active alcohol.

Biological Pathway Visualization



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Figure 2: Metabolic degradation pathway of Cyclohexyl Carbamate. The slow hydrolysis step is the rate-determining factor utilized in prodrug design.

Safety and Handling

- Toxicity: Acute Oral Toxicity (Rat) LD50: 2200 mg/kg [2]. This classifies it as slightly toxic, but it does not possess the high acute toxicity of its isocyanate precursors.
- Handling: Standard laboratory PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
- Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents and strong acids which may induce hydrolysis.

References

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- To cite this document: BenchChem. [Technical Characterization and Application Guide: Cyclohexyl Carbamate (CAS 1124-54-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8662295/docs#technical-characterization-and-application-guide-cyclohexyl-carbamate-cas-1124-54-5>]

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